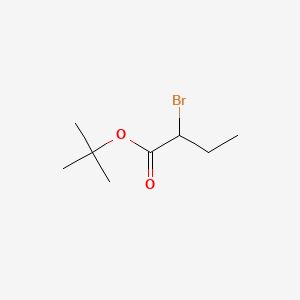

tert-Butyl 2-bromobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUJWUWLGXBICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519803 | |

| Record name | tert-Butyl 2-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24457-21-4 | |

| Record name | tert-Butyl 2-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Utility of tert-Butyl 2-bromobutanoate

Abstract

tert-Butyl 2-bromobutanoate is a bifunctional organic molecule of significant interest in synthetic chemistry. It incorporates two key chemical motifs: a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxyl function, and an α-bromo substituent, which provides a reactive center for nucleophilic substitution and radical chemistry. This guide provides an in-depth analysis of the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a representative synthetic protocol and discusses the inherent reactivity that makes this compound a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is systematically named according to IUPAC nomenclature, and its identity is unequivocally confirmed by its CAS registry number.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Bromobutyric acid tert-butyl ester, tert-Butyl 2-bromobutyrate[2][3]

The molecule's structure features a central four-carbon butanoate chain. The C2 (alpha) carbon is chiral and bears a bromine atom, making it a stereogenic center. The carboxyl group is esterified with a bulky tert-butyl group. This combination of features dictates its chemical behavior and physical properties.

Caption: 2D Structure of this compound.

A summary of its key physicochemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.11 g/mol | [1][2] |

| Density | 1.2 g/cm³ | ChemicalBook |

| Boiling Point | 72-76 °C at 12 mmHg | ChemicalBook |

| Refractive Index | 1.4410 | ChemicalBook |

| Molecular Formula | C₈H₁₅BrO₂ |[1][2] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl esters, particularly from sterically hindered or sensitive carboxylic acids, is a common challenge in organic synthesis. The preferred method for preparing this compound involves the acid-catalyzed esterification of 2-bromobutyric acid. The use of isobutene or tert-butanol as the tert-butyl source is common. The following protocol is a representative example adapted from established procedures for similar esters.[4][5]

Representative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromobutyric acid

-

tert-Butanol (5 equivalents)

-

Magnesium sulfate (anhydrous, 4 equivalents)

-

Dichloromethane (DCM, dry)

-

Sulfuric acid (concentrated, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-bromobutyric acid (1 eq.) in dry dichloromethane, add anhydrous magnesium sulfate (4 eq.) and tert-butanol (5 eq.).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reaction: Vigorously stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography to afford the pure this compound.

Causality and Expertise: The use of a dehydrating agent like magnesium sulfate is crucial to drive the esterification equilibrium towards the product side by removing the water formed during the reaction. The bulky tert-butyl group prevents the use of simpler esterification methods that may work for less hindered alcohols. The acidic workup must be avoided as the tert-butyl ester is labile to strong acids.

Spectroscopic Characterization and Structural Verification

Unequivocal structural confirmation is paramount. While primary spectra for this specific compound are not publicly available without database access, its spectroscopic signature can be reliably predicted based on the well-understood behavior of its constituent functional groups and data from analogous structures.[6][7][8][9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale & Notes |

|---|---|---|---|

| ¹H NMR | -CH₃ (ethyl) | ~1.0 ppm (t) | Triplet due to coupling with adjacent -CH₂. |

| -CH₂- | ~2.0 ppm (m) | Complex multiplet due to coupling with both -CH₃ and -CH(Br). | |

| -CH(Br)- | ~4.2 ppm (t) | Triplet due to coupling with adjacent -CH₂. Downfield shift due to electronegative Br. | |

| -C(CH₃)₃ | ~1.5 ppm (s) | Singlet, 9H integration. Characteristic signal for a tert-butyl group. | |

| ¹³C NMR | -C H₃ (ethyl) | ~12 ppm | |

| -C H₂- | ~35 ppm | ||

| -C H(Br)- | ~50 ppm | Carbon attached to electronegative bromine. | |

| -C =O | ~170 ppm | Carbonyl carbon of an ester. | |

| -C (CH₃)₃ | ~82 ppm | Quaternary carbon of the tert-butyl ester. | |

| -C(C H₃)₃ | ~28 ppm | Methyl carbons of the tert-butyl group. | |

| IR | C=O stretch | ~1730 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl. |

| C-H stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| C-O stretch | 1150-1250 cm⁻¹ | Characteristic ester C-O stretches. | |

| C-Br stretch | 550-650 cm⁻¹ | Carbon-bromine bond vibration. | |

| MS | [M]⁺, [M+2]⁺ | 222, 224 | Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[9] |

| | Fragment | 57 | Base peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺, from cleavage of the ester C-O bond.[10] |

Reactivity and Synthetic Applications

The synthetic utility of this compound arises from the distinct reactivity of its two primary functional domains: the electrophilic α-carbon and the sterically protected ester.

-

Nucleophilic Substitution at C2: The carbon atom bearing the bromine is electrophilic and is susceptible to Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates), enabling the construction of diverse α-substituted butanoate derivatives.

-

Ester as a Protecting Group: The tert-butyl ester is highly stable under basic, neutral, and mildly acidic conditions. This robustness allows chemists to perform extensive modifications at the C2 position or elsewhere in the molecule without affecting the carboxyl group. When desired, the ester can be cleanly cleaved under strongly acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid.

This dual functionality makes it a valuable intermediate in multi-step syntheses.

Caption: Key reaction pathways for this compound.

Conclusion

This compound is a strategically important building block for organic synthesis. Its structure, defined by a chiral α-bromo center and a stable tert-butyl ester, offers a reliable platform for introducing the butanoate moiety into complex molecules. A comprehensive understanding of its synthesis, spectroscopic properties, and predictable reactivity is essential for its effective application in research and development, particularly within the pharmaceutical and materials science sectors.

References

-

PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. tert-Butyl (R)-2-bromobutanoate | C8H15BrO2 | CID 7019254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. TERT-BUTYL 2-BROMOBUTYRATE | 24457-21-4 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on tert-Butyl 2-bromobutanoate for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of tert-butyl 2-bromobutanoate, a versatile reagent in organic synthesis. It is designed to provide researchers, scientists, and drug development professionals with the core knowledge and practical insights necessary for its effective application.

Core Chemical and Physical Properties

This compound is an ester of 2-bromobutanoic acid and tert-butanol. The presence of the bromine atom on the alpha-carbon to the carbonyl group makes it a valuable building block in synthetic chemistry. The bulky tert-butyl group provides steric hindrance, which can influence the stereochemical outcome of reactions.

A compilation of its key physicochemical properties is provided below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C8H15BrO2 | [1][2] |

| Molecular Weight | 223.11 g/mol | [1][2] |

| CAS Number | 24457-21-4 | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 196 °F / 91 °C | [3] |

| Density | 1.255 g/cm³ at 25 °C (77 °F) | [3] |

| Refractive Index | n20/D 1.444 (lit.) |

Synthesis and Mechanistic Pathways

The synthesis of this compound typically involves the esterification of 2-bromobutanoic acid with isobutylene or tert-butanol. One common laboratory-scale method is the acid-catalyzed esterification of 4-bromobutyric acid with tert-butanol.

A generalized synthetic scheme is presented below:

Caption: Acid-catalyzed esterification of 2-bromobutanoic acid.

Expertise in Practice: The choice of an acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of tert-butanol. The reaction is typically stirred at room temperature for an extended period to ensure completion.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the α-bromoester moiety. This functional group serves as a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the carbon adjacent to the ester carbonyl.

3.1. Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This allows for the displacement of the bromide ion by a variety of nucleophiles.

Caption: General scheme for nucleophilic substitution.

Trustworthy Experimental Protocol: Synthesis of a Functionalized Ester

This protocol outlines a reliable method for a typical nucleophilic substitution reaction, incorporating checkpoints for validation.

Objective: To synthesize tert-butyl 2-azidobutanoate.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add sodium azide (1.5 eq) to the solution.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cations, leaving the azide anion more nucleophilic and facilitating the SN2 reaction. An excess of sodium azide is used to drive the reaction to completion.

-

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether.

-

Aqueous Wash (Self-Validation): Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine. This removes any unreacted starting materials and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization: Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 2-azidobutanoate. Confirm the structure and purity using NMR and IR spectroscopy.

Significance in Drug Discovery and Development

Alpha-bromoesters like this compound are important intermediates in the synthesis of a wide range of pharmaceutical compounds.[4] The ability to introduce various substituents at the alpha-position allows for the creation of diverse molecular libraries for screening and lead optimization in drug discovery programs. The tert-butyl ester group can also serve as a protecting group for the carboxylic acid functionality, which can be deprotected under acidic conditions.[4]

Safety and Handling Precautions

This compound is a combustible liquid and causes skin and eye irritation. It is also a lachrymator, meaning it can cause tearing.[5] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be conducted in a well-ventilated chemical fume hood.[5][6]

References

-

PubChem. tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. tert-Butyl 2-bromoisobutyrate. Available from: [Link]

-

CP Lab Safety. tert-Butyl 2-bromobutyrate, min 98%, 25 grams. Available from: [Link]

-

PubChem. tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.

- Google Patents. CN102659588B - Synthesis method of tert-butyl bromoacetate.

-

Oakwood Chemical. This compound. Available from: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 2-bromobutanoate (CAS: 24457-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-bromobutanoate, with the CAS registry number 24457-21-4, is a halogenated ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, incorporating both a reactive bromine atom at the alpha position and a sterically hindered tert-butyl ester protecting group, makes it a versatile reagent for the introduction of the butanoate moiety in the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug discovery and development, analytical characterization, and stability profile, offering a critical resource for researchers in the field.

The strategic placement of the bromine atom renders the alpha-carbon susceptible to nucleophilic attack, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the tert-butyl ester group offers robust protection of the carboxylic acid functionality under a variety of reaction conditions, yet it can be selectively removed under acidic conditions. This combination of reactivity and stability is pivotal in multi-step synthetic sequences, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Reference |

| CAS Number | 24457-21-4 | |

| Molecular Formula | C₈H₁₅BrO₂ | [1] |

| Molecular Weight | 223.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 72-76 °C at 12 mmHg | |

| Density | 1.200 g/cm³ | |

| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. |

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of 2-bromobutanoic acid with a source of the tert-butyl group. Several methodologies have been developed to achieve this transformation efficiently, with the choice of method often depending on the desired scale, purity requirements, and economic considerations.

Common Synthetic Routes:

-

Esterification with Isobutene: A widely employed method involves the reaction of 2-bromobutanoic acid with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or a cation exchange resin. The use of a cation exchange resin is often preferred as it simplifies the work-up procedure and minimizes acidic waste streams.

-

Reaction with tert-Butanol: Direct esterification of 2-bromobutanoic acid with tert-butanol can be challenging due to the steric hindrance of the tertiary alcohol. However, this can be achieved using coupling agents or under specific acid-catalyzed conditions.

A general workflow for the synthesis of this compound is depicted below:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Cation Exchange Resin

This protocol describes a laboratory-scale synthesis of this compound using a cation exchange resin as a catalyst.

Materials:

-

2-Bromobutanoic acid

-

Dichloromethane (DCM)

-

Cation exchange resin (e.g., Amberlyst 15)

-

Isobutene (gas)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 2-bromobutanoic acid in dichloromethane, add the cation exchange resin.

-

Cool the mixture in an ice bath and bubble isobutene gas through the solution for a specified period.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Filter off the cation exchange resin and wash with dichloromethane.

-

Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Applications in Drug Discovery and Development

The utility of this compound in pharmaceutical synthesis lies in its ability to act as a versatile intermediate for the construction of complex molecular architectures. The α-bromo group allows for the introduction of various substituents, while the tert-butyl ester serves as a protecting group for the carboxylic acid.

The general reactivity of α-bromo esters makes them key participants in a variety of named reactions that are fundamental to medicinal chemistry:

-

Reformatsky Reaction: Reaction with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form β-hydroxy esters.

-

Blaise Reaction: Reaction with a nitrile in the presence of a metal (e.g., zinc) to form a β-enamino ester, which can be hydrolyzed to a β-keto ester.

-

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functional groups.

The following diagram illustrates the potential synthetic transformations of this compound:

Caption: Key synthetic applications of this compound.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Expected signals include a triplet for the methyl protons of the ethyl group, a multiplet for the methylene protons of the ethyl group, a triplet for the α-proton, and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon, the α-carbon bearing the bromine, the carbons of the ethyl group, and the quaternary and methyl carbons of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester. C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chromatographic Methods

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for assessing the purity of this compound and for identifying any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would be appropriate.

Analytical Workflow

A typical workflow for the analytical characterization of a newly synthesized batch of this compound is outlined below:

Caption: Standard analytical workflow for quality control.

Stability, Storage, and Safety

Stability and Degradation

This compound is stable under normal laboratory conditions.[1] However, as with many halogenated compounds and esters, it can be susceptible to degradation under certain conditions:

-

Hydrolysis: The ester linkage can be hydrolyzed under either acidic or basic conditions to yield 2-bromobutanoic acid and tert-butanol. The tert-butyl group provides significant steric hindrance, making it relatively stable to base-catalyzed hydrolysis compared to less hindered esters.

-

Thermal Decomposition: At elevated temperatures, thermal decomposition may occur, potentially leading to the elimination of isobutylene and the formation of 2-bromobutanoic acid.

-

Light Sensitivity: While not extensively reported, prolonged exposure to light may promote degradation, as is common with many organic halides.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential hydrolysis.

-

Container: Keep in a tightly sealed, light-resistant container.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and development. Its unique combination of a reactive α-bromo group and a robust tert-butyl ester protecting group allows for a wide range of synthetic transformations. A thorough understanding of its physicochemical properties, synthesis, handling, and analytical characterization is essential for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers, enabling them to leverage the full potential of this important chemical building block.

References

Sources

Synthesis pathways for tert-Butyl 2-bromobutanoate.

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-bromobutanoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain this compound, a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic strategies, including the underlying mechanisms, experimental protocols, and critical process parameters. Emphasis is placed on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the presence of two key functional groups: the α-bromo ester and the tert-butyl ester. The α-bromo position serves as a versatile handle for nucleophilic substitution and organometallic reactions, while the sterically hindered tert-butyl ester group provides robust protection for the carboxylic acid functionality under a wide range of reaction conditions, yet can be selectively cleaved under acidic conditions. This unique combination of reactivity and stability makes it an attractive starting material for the synthesis of complex molecules.

Primary Synthetic Strategies

The synthesis of this compound can be approached through two principal multi-step pathways, each with its own set of advantages and considerations. A third, more direct but less common approach will also be discussed.

Pathway A: Hell-Volhard-Zelinsky Bromination followed by Esterification

This classic and robust two-step approach first involves the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromobutanoic acid. This intermediate is then esterified with tert-butanol.

Pathway B: Esterification of Butanoic Acid followed by α-Bromination

In this alternative two-step sequence, butanoic acid is first converted to tert-butyl butanoate, which is subsequently brominated at the α-position.

Pathway C: Acyl Chloride Intermediate Route

This pathway involves the initial formation of 2-bromobutyryl chloride from 2-bromobutanoic acid, which is then reacted with a tert-butoxide source.

Detailed Exploration of Synthetic Pathways

Pathway A: Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification

This is often the most reliable and well-established method for the preparation of α-bromo acids and their subsequent esters.

The Hell-Volhard-Zelinsky reaction is a cornerstone of organic synthesis for the selective halogenation of the α-carbon of a carboxylic acid.[1]

Mechanism: The reaction is initiated by the conversion of the carboxylic acid into an acyl bromide by a phosphorus trihalide, typically PBr₃, which can be generated in situ from red phosphorus and bromine.[2][3][4] The resulting acyl bromide readily tautomerizes to its enol form. This enol is the key nucleophilic species that reacts with bromine to introduce the bromine atom at the α-position.[5][6] The α-bromo acyl bromide then undergoes hydrolysis during workup to yield the final 2-bromobutanoic acid.[3]

Caption: Mechanism of the Hell-Volhard-Zelinsky Bromination.

Experimental Protocol: Synthesis of 2-Bromobutanoic Acid

-

Materials: Butanoic acid, red phosphorus, bromine, water.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a scrubber.

-

After the addition is complete, heat the reaction mixture to reflux until the red color of bromine disappears.

-

Cool the reaction mixture and slowly add water to hydrolyze the intermediate α-bromo acyl bromide.

-

The product, 2-bromobutanoic acid, can be purified by distillation under reduced pressure.

-

Trustworthiness of the Protocol: This protocol is a well-established method for α-bromination.[7] The progress of the reaction can be monitored by the disappearance of the bromine color. The final product should be characterized by techniques such as NMR and IR spectroscopy to confirm its structure and purity.

The direct Fischer-Speier esterification of a carboxylic acid with a tertiary alcohol like tert-butanol is often challenging due to the steric hindrance of the alcohol and its propensity to undergo elimination to form isobutylene under acidic conditions.[8] Therefore, alternative methods are often employed.

Method 1: Acid-Catalyzed Reaction with Isobutylene

A common and effective method is the acid-catalyzed addition of the carboxylic acid to isobutylene.

Mechanism: In the presence of a strong acid catalyst (e.g., sulfuric acid), isobutylene is protonated to form a stable tert-butyl carbocation. This carbocation is then attacked by the carboxylate oxygen of 2-bromobutanoic acid to form the tert-butyl ester.

Caption: Mechanism of Acid-Catalyzed Esterification with Isobutylene.

Experimental Protocol: Esterification using Isobutylene

-

Materials: 2-Bromobutanoic acid, isobutylene (or a source like tert-butyl acetate), strong acid catalyst (e.g., concentrated H₂SO₄ or a solid acid catalyst like an ion-exchange resin[9]), and an inert solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 2-bromobutanoic acid in an inert solvent in a pressure-rated vessel.

-

Add a catalytic amount of the strong acid.

-

Cool the mixture and add a slight excess of liquefied isobutylene.

-

Seal the vessel and allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by TLC or GC.

-

Upon completion, carefully vent the excess isobutylene.

-

Wash the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation.

-

Method 2: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Coupling

This method is effective for sterically hindered alcohols but generates a dicyclohexylurea (DCU) byproduct that can be difficult to remove.

Experimental Protocol: DCC/DMAP Esterification

-

Materials: 2-Bromobutanoic acid, tert-butanol, DCC, DMAP (catalytic), and an inert solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 2-bromobutanoic acid and a catalytic amount of DMAP in the solvent.

-

Add tert-butanol to the solution.

-

Cool the mixture to 0 °C and add a solution of DCC in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the precipitated DCU.

-

Wash the filtrate with dilute acid, water, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

-

| Parameter | HVZ then Esterification (Isobutylene) | HVZ then Esterification (DCC/DMAP) |

| Overall Yield | Good to Excellent | Moderate to Good |

| Reagents | Readily available | DCC can be an irritant |

| Byproducts | Minimal | Dicyclohexylurea (solid) |

| Purification | Distillation | Filtration and Chromatography |

| Scalability | Highly scalable | Less suitable for large scale |

Pathway B: Esterification of Butanoic Acid and Subsequent α-Bromination

This pathway reverses the order of the steps.

The synthesis of tert-butyl butanoate from butanoic acid and tert-butanol faces the same challenges as the esterification of 2-bromobutanoic acid. The acid-catalyzed reaction with isobutylene is the preferred method.[10]

Experimental Protocol: Synthesis of tert-Butyl butanoate

The protocol is analogous to the esterification of 2-bromobutanoic acid with isobutylene described in section 3.1.2.

Direct bromination of the ester at the α-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) or by enolate formation followed by quenching with a bromine source.

Mechanism (Radical Bromination): The reaction is initiated by the formation of a bromine radical. This radical abstracts a hydrogen atom from the α-carbon of the ester to form a resonance-stabilized radical intermediate. This intermediate then reacts with a bromine source (e.g., Br₂ or NBS) to form the α-bromo ester and regenerate the bromine radical, continuing the chain reaction.

Caption: Radical Pathway for α-Bromination of an Ester.

Experimental Protocol: α-Bromination with NBS

-

Materials: tert-Butyl butanoate, N-bromosuccinimide (NBS), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and an inert solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve tert-butyl butanoate in the solvent in a flask equipped with a reflux condenser.

-

Add NBS and a catalytic amount of AIBN.

-

Heat the mixture to reflux. The reaction can be initiated with a UV lamp if desired.

-

Monitor the reaction by GC or TLC. The solid succinimide byproduct will float to the top as the reaction progresses.

-

Once the reaction is complete, cool the mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by vacuum distillation.

-

Causality in Experimental Choices: The choice of a radical bromination method for the ester is due to the lower acidity of the α-protons compared to a carboxylic acid, making enolate formation less favorable under mild conditions.

| Parameter | Esterification then α-Bromination |

| Overall Yield | Moderate to Good |

| Reagents | NBS is a convenient brominating agent |

| Byproducts | Succinimide (solid) |

| Purification | Filtration and Distillation |

| Considerations | Radical reactions can sometimes lead to side products |

Pathway C: Acyl Chloride Intermediate Route

This pathway offers a different approach by activating the carboxylic acid as an acyl chloride.

2-Bromobutanoic acid can be converted to its corresponding acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

Experimental Protocol: Synthesis of 2-Bromobutyryl chloride

-

Materials: 2-Bromobutanoic acid, thionyl chloride.

-

Procedure:

-

In a fume hood, carefully add thionyl chloride to 2-bromobutanoic acid.

-

Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.

-

The excess thionyl chloride can be removed by distillation, and the resulting 2-bromobutyryl chloride is purified by vacuum distillation.

-

The highly reactive 2-bromobutyryl chloride can then be reacted with a tert-butoxide source, such as potassium tert-butoxide or by reaction with tert-butanol in the presence of a non-nucleophilic base.

Experimental Protocol: Reaction with Potassium tert-Butoxide

-

Materials: 2-Bromobutyryl chloride, potassium tert-butoxide, and an inert aprotic solvent (e.g., THF).

-

Procedure:

-

Dissolve potassium tert-butoxide in the solvent and cool the solution to 0 °C.

-

Slowly add a solution of 2-bromobutyryl chloride in the same solvent.

-

Allow the reaction to stir at low temperature and then warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by vacuum distillation.

-

Authoritative Grounding: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to favor the desired esterification over potential elimination reactions.[12]

| Parameter | Acyl Chloride Route |

| Overall Yield | Good |

| Reagents | Thionyl chloride is corrosive and moisture-sensitive |

| Byproducts | Gaseous byproducts in the first step |

| Purification | Distillation |

| Considerations | Requires careful handling of reactive intermediates |

Safety Considerations

-

Bromine and Phosphorus Tribromide: Both are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15][16][17]

-

Thionyl Chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Isobutylene: Highly flammable gas. Handle in a well-ventilated area away from ignition sources.

-

Potassium tert-Butoxide: A strong base that is moisture-sensitive and can cause severe burns. Handle in a dry atmosphere.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The choice of method will depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product. The Hell-Volhard-Zelinsky reaction followed by esterification with isobutylene is a robust and scalable method. The alternative pathway of esterification followed by α-bromination offers a viable alternative, while the acyl chloride route provides another efficient option. Careful consideration of the reaction mechanisms and safety precautions is essential for the successful synthesis of this important chemical intermediate.

References

-

BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

- Google Patents.

- JIAN-ZHONG JIN, & NA-BO SUN. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 4891–4894.

-

SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. PHOSPHOROUS (III) BROMIDE. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Phosphorus tribromide. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: phosphorus tribromide. [Link]

-

OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

Master Organic Chemistry. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. byjus.com [byjus.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. guidechem.com [guidechem.com]

- 10. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. prochemonline.com [prochemonline.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemos.de [chemos.de]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. merckmillipore.com [merckmillipore.com]

The Gatekeeper of Reactivity: A Technical Guide to tert-Butyl 2-bromobutanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For professionals engaged in the complex landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount. tert-Butyl 2-bromobutanoate emerges as a uniquely versatile reagent, combining the steric shielding of a tert-butyl ester protecting group with the synthetic flexibility of an α-haloester. This guide provides a comprehensive technical overview of its nomenclature, synthesis, characterization, and strategic applications. We will delve into the mechanistic underpinnings of its primary synthesis route, provide detailed, field-tested experimental protocols, and explore its role in constructing advanced molecular architectures. This document is designed to serve as a practical and authoritative resource for scientists aiming to leverage the distinct chemical attributes of this compound in their research endeavors.

Introduction and Nomenclature

This compound is a carboxylic acid ester derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by two key functional groups: a tert-butyl ester and a bromine atom at the alpha (C2) position of the butanoate chain. This combination imparts a unique reactivity profile, making it a strategic choice for introducing specific structural motifs in multi-step syntheses.[2]

Systematic IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound .[3][4] Let's deconstruct this name to understand its molecular architecture:

-

Butanoate : This is the parent name, indicating an ester derived from butanoic acid, which is a four-carbon carboxylic acid.

-

2-bromo : This prefix specifies that a bromine atom is substituted on the second carbon atom of the butanoate chain. The carbonyl carbon is C1.

-

tert-Butyl : This indicates that the alcohol component of the ester is tert-butanol, forming a bulky ester group.

The presence of the bromine atom on the second carbon creates a chiral center. Therefore, the compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single enantiomer, such as tert-butyl (2R)-2-bromobutanoate.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BrO₂ | [4][5] |

| Molecular Weight | 223.11 g/mol | [3][4] |

| CAS Number | 24457-21-4 | [1][4][6] |

| Appearance | Colorless liquid (typical) | |

| Storage | Inert atmosphere, 2-8°C | [6] |

Significance in Organic Synthesis & Drug Discovery

The utility of this compound lies in the strategic interplay of its two functional groups:

-

The tert-Butyl Ester as a Protecting Group : The tert-butyl ester is a robust protecting group for carboxylic acids.[7][8] Its significant steric bulk shields the carboxyl group from a wide range of nucleophilic and basic reagents, allowing for chemical transformations on other parts of the molecule.[2][7] A key advantage is its selective removal (deprotection) under acidic conditions, which proceeds through a stable tertiary carbocation intermediate, leaving many other protecting groups intact.[2][7][9] This orthogonality is a cornerstone of modern multi-step synthesis, particularly in peptide and natural product synthesis.[2][7]

-

The α-Bromo Group as a Synthetic Handle : The bromine atom at the alpha position makes the compound an excellent electrophile for nucleophilic substitution (Sₙ2) reactions.[10][11] This allows for the facile introduction of a wide variety of functionalities, including amines, thiols, and carbon nucleophiles, to form new carbon-heteroatom or carbon-carbon bonds.[10] α-Haloesters are foundational reagents in classic transformations like the Reformatsky and Darzens reactions and have seen expanded use as radical precursors in modern photoredox catalysis.[2][11]

This dual functionality makes this compound a powerful building block for creating complex molecules with precise structural control.

Synthesis Methodologies

The most common and practical approach to synthesizing this compound involves a two-step sequence: α-bromination of the parent carboxylic acid followed by esterification. A particularly effective method for the first step is the Hell-Volhard-Zelinsky (HVZ) reaction.

Primary Synthesis Route: Hell-Volhard-Zelinsky Halogenation and Esterification

The Hell-Volhard-Zelinsky (HVZ) reaction transforms a carboxylic acid with an α-hydrogen into an α-halo carboxylic acid. This is followed by esterification with tert-butanol. Quenching the intermediate α-bromo acyl bromide directly with an alcohol like n-butanol is a known strategy to obtain the corresponding ester.[12][13]

The HVZ reaction mechanism is a multi-step process:[14]

-

Acyl Bromide Formation : A catalytic amount of phosphorus tribromide (PBr₃) converts the carboxylic acid (butanoic acid) into its more reactive acyl bromide derivative.[12][14][15]

-

Enolization : The acyl bromide tautomerizes to its enol form. This step is critical as it establishes the nucleophilic α-carbon.[12][14][15]

-

α-Bromination : The electron-rich enol attacks diatomic bromine (Br₂), adding a bromine atom to the α-position and regenerating a protonated carbonyl.[12][14][15]

-

Hydrolysis/Esterification : The resulting α-bromo acyl bromide is a highly reactive intermediate. In a traditional HVZ, it is hydrolyzed with water to yield the α-bromo carboxylic acid.[14][15] However, for the synthesis of the target ester, the reaction can be quenched directly with an excess of tert-butanol, which acts as the nucleophile to form this compound.

This protocol describes the synthesis of 2-bromobutanoic acid via the HVZ reaction, followed by its esterification.

Part A: Synthesis of 2-Bromobutanoic Acid via HVZ Reaction

-

Materials : Butanoic acid, Phosphorus tribromide (PBr₃), Bromine (Br₂), Water.

-

Procedure :

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid.

-

Add a catalytic amount of PBr₃ to the flask.

-

Slowly add one molar equivalent of Br₂ to the mixture via the dropping funnel. The reaction is typically initiated by gentle heating.

-

Heat the reaction mixture to reflux. The reaction conditions can be harsh, often requiring elevated temperatures (above 373 K) and extended reaction times to proceed to completion.[16][15]

-

After the reaction is complete (monitored by TLC or GC), cool the mixture.

-

Carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to 2-bromobutanoic acid.

-

Part B: Esterification to form this compound

-

Materials : 2-bromobutanoic acid, tert-butanol, Dichloromethane (DCM), Sulfuric acid (catalytic).

-

Procedure :

-

Dissolve the crude 2-bromobutanoic acid from Part A in a suitable solvent like dichloromethane.

-

Add an excess of tert-butanol (typically 1.2-2.0 equivalents).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7]

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

-

-

Why PBr₃? PBr₃ acts as a catalyst by converting the carboxylic acid's hydroxyl group, a poor leaving group, into an acyl bromide.[14] This intermediate readily tautomerizes to the enol form required for α-halogenation.

-

Temperature Control : The HVZ reaction is often run at high temperatures to overcome its slow kinetics.[13] However, excessively high temperatures can lead to the elimination of HBr, forming β-unsaturated carboxylic acids as side products.[16]

-

Esterification Catalyst : A strong protic acid like H₂SO₄ is used to catalyze the esterification by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic tert-butanol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is achieved through standard spectroscopic techniques. The expected data are summarized below.

| Technique | Key Features and Expected Values |

| ¹H NMR | - tert-Butyl group: A characteristic singlet for the 9 equivalent protons at ~1.5 ppm. - CH-Br proton: A triplet or multiplet at ~4.2 ppm. - CH₂ group: A multiplet at ~2.0 ppm. - CH₃ group: A triplet at ~1.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): Signal in the range of ~168-172 ppm. - Quaternary carbon (C(CH₃)₃): Signal around ~82 ppm. - CH-Br carbon: Signal around ~45-50 ppm. - tert-Butyl methyl carbons: Signal around ~28 ppm. |

| IR Spectroscopy | - C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. - C-O stretch (ester): Absorption bands in the 1150-1250 cm⁻¹ region. - C-Br stretch: Absorption in the fingerprint region, typically around 550-650 cm⁻¹.[17] |

| Mass Spec (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺. |

Applications in Medicinal Chemistry and Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable tool for drug development professionals.

-

Asymmetric Synthesis : Enantiomerically pure versions of the compound, such as tert-butyl (R)-2-bromobutanoate, are critical starting materials for the synthesis of chiral drugs. The α-bromo center can be displaced with various nucleophiles in an Sₙ2 reaction, often proceeding with inversion of stereochemistry, to build complex chiral centers.

-

Prodrug Development : The tert-butyl ester moiety can be used as a lipophilic group in prodrug design. This can enhance the drug's ability to cross cell membranes. Once inside the body, the ester can be hydrolyzed by metabolic enzymes to release the active carboxylic acid form of the drug.

-

Peptide and Non-Proteinogenic Amino Acid Synthesis : α-Haloesters are crucial precursors for the synthesis of non-proteinogenic α-amino acids, which are essential components of many modern pharmaceuticals.[11][18] Nucleophilic substitution of the bromide with an amine or an amine equivalent is a direct route to introducing the amino functionality.[11]

Safety, Handling, and Storage

This compound is an alkylating agent and should be handled with appropriate care in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[4] The compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[6]

Conclusion

This compound is more than a simple reagent; it is a strategic synthetic intermediate that offers a powerful combination of protection and reactivity. Its robust tert-butyl ester group provides excellent stability, while the α-bromo functionality serves as a versatile handle for molecular elaboration. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reactivity, and handling provides a distinct advantage in the efficient construction of complex and biologically active molecules. This guide has provided the foundational knowledge and practical protocols necessary to effectively integrate this valuable building block into advanced synthetic programs.

References

-

Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. Available from: [Link]

-

Hell–Volhard–Zelinsky halogenation. Wikipedia. Available from: [Link]

-

The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available from: [Link]

-

Hell-Volhard-Zelinsky Reaction. NROChemistry. Available from: [Link]

-

tert-Butyl (R)-2-bromobutanoate. PubChem. Available from: [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect. Available from: [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. Available from: [Link]

-

Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. Available from: [Link]

-

α-Halo carboxylic acids and esters. Wikipedia. Available from: [Link]

-

Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. ResearchGate. Available from: [Link]

-

Tert-butyl 3-bromobutanoate. PubChem. Available from: [Link]

-

Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. National Center for Biotechnology Information. Available from: [Link]

-

tert-Butyl 2-bromopropanoate. PubChem. Available from: [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. National Center for Biotechnology Information. Available from: [Link]

-

tert-Butyl 2-bromobutyrate, min 98%, 25 grams. CP Lab Safety. Available from: [Link]

-

Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A. National Center for Biotechnology Information. Available from: [Link]

-

tert-Butyl bromide. Wikipedia. Available from: [Link]

- Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin. Google Patents.

-

infrared spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Available from: [Link]

-

infrared spectrum of 2-bromobutane. Doc Brown's Chemistry. Available from: [Link]

-

This compound. Oakwood Chemical. Available from: [Link]

Sources

- 1. TERT-BUTYL 2-BROMOBUTYRATE | 24457-21-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl (R)-2-bromobutanoate | C8H15BrO2 | CID 7019254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 24457-21-4|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 12. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 13. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. byjus.com [byjus.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of tert-Butyl 2-bromobutanoate.

An In-Depth Technical Guide to tert-Butyl 2-bromobutanoate: Synthesis, Characterization, and Applications

Introduction

This compound is a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. It incorporates two key chemical features: an α-bromoester and a tert-butyl ester. The α-bromo functionality serves as a potent electrophilic site, susceptible to nucleophilic attack, and is a precursor for forming organometallic reagents or radicals.[1] Simultaneously, the tert-butyl ester acts as a robust protecting group for the carboxylic acid, prized for its steric hindrance which confers stability against a wide range of nucleophilic and basic conditions.[2] This protecting group can be selectively removed under acidic conditions, a critical feature in multi-step synthetic sequences.[1] This unique combination makes this compound a valuable building block for introducing a protected C4 carboxylic acid moiety into complex molecular architectures, finding utility in the synthesis of natural products and pharmaceutical intermediates.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO₂ | [3][4][5] |

| Molecular Weight | 223.11 g/mol | [3][4][6] |

| IUPAC Name | This compound | [3] |

| CAS Number | 24457-21-4 | [4][5] |

| Appearance | Colorless Liquid | [7] |

| Density | ~1.258 g/cm³ | [6] |

| Boiling Point | 175.5 °C at 760 mmHg | [6] |

| Flash Point | 66.8 °C | [6] |

| Solubility | Soluble in Chloroform | [6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of tert-butyl esters from carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group. Direct Fischer esterification with tert-butanol is often inefficient. A superior and industrially relevant method involves the acid-catalyzed addition of the carboxylic acid to isobutene. While strong mineral acids like sulfuric acid can be used, they often lead to equipment corrosion and significant waste generation.[8] A more modern, safer, and environmentally benign approach utilizes a solid acid catalyst, such as a cation exchange resin. This method minimizes waste, simplifies catalyst removal (via simple filtration), and reduces the risk of isobutene polymerization, leading to higher product purity.[8][9]

Experimental Protocol: Synthesis via Cation Exchange Resin Catalysis

This protocol describes the synthesis of this compound from 2-bromobutanoic acid and isobutene, adapted from methodologies using cation exchange resins for similar transformations.[8][9][10]

Materials:

-

2-Bromobutanoic acid

-

Dichloromethane (CH₂Cl₂)

-

Cation exchange resin (e.g., Amberlyst 15, D001)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Isobutene (gas)

-

Triethylamine (for neutralization)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a thermometer, add 2-bromobutanoic acid (e.g., 0.5 mol), dichloromethane (200 mL), a catalytic amount of polymerization inhibitor (~1 g), and the cation exchange resin (e.g., 10 g).

-

Reaction Initiation: Begin stirring the mixture and heat to a gentle reflux (approx. 40-45 °C).

-

Isobutene Addition: Slowly bubble isobutene gas (e.g., 0.6 mol, a slight excess) through the reaction mixture via the gas inlet tube over 2-3 hours. The reaction is exothermic; maintain the temperature by adjusting the heating mantle or using a water bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 3-5 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the cation exchange resin by vacuum filtration, washing the resin with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel. Add a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Causality of Experimental Choices:

-

Cation Exchange Resin: Acts as a heterogeneous acid catalyst, protonating the isobutene to form a stable tert-butyl carbocation. This avoids the work-up and corrosion issues associated with liquid acids like H₂SO₄.[8]

-

Dichloromethane: A relatively low-boiling, inert solvent that facilitates the reaction at a controlled temperature.

-

Polymerization Inhibitor: Isobutene can readily polymerize under acidic conditions. A radical inhibitor like hydroquinone is added to suppress this side reaction, thereby increasing the yield and purity of the desired product.[8]

-

Neutralization and Washes: These steps are crucial to remove any unreacted acid and water-soluble byproducts, ensuring the purity and stability of the final ester product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. This is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

A large singlet at ~1.5 ppm, integrating to 9H, for the magnetically equivalent protons of the tert-butyl group.

-

A triplet at ~4.2 ppm, integrating to 1H, for the proton at the α-carbon (CHBr), coupled to the adjacent CH₂ group.

-

A multiplet (sextet or doublet of quartets) around ~2.0-2.2 ppm, integrating to 2H, for the methylene (CH₂) protons, coupled to both the α-proton and the terminal methyl group.

-

A triplet at ~1.0 ppm, integrating to 3H, for the terminal methyl (CH₃) protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Expected signals include:

-

A signal for the carbonyl carbon (C=O) around 170 ppm.

-

A signal for the quaternary carbon of the tert-butyl group around 82 ppm.

-

A signal for the α-carbon (CHBr) around 45-50 ppm.

-

A signal for the methyl carbons of the tert-butyl group around 28 ppm.

-

Signals for the ethyl group carbons (CH₂ and CH₃).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak ([M]⁺) should appear as a pair of peaks of nearly equal intensity at m/z 222 and 224, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[11]

-

A prominent peak at m/z 57 is expected, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺, formed by the cleavage of the ester oxygen-carbon bond. This is often the base peak in the mass spectra of tert-butyl esters.[12][13]

-

Loss of a bromine radical from the molecular ion would give peaks at m/z 143.

-

Loss of HBr from the molecular ion could lead to a peak at m/z 142.[11]

-

Applications in Organic Synthesis

This compound is a valuable intermediate due to its dual functionality. The α-bromo position allows for the introduction of various nucleophiles, while the tert-butyl ester protects the carboxylic acid for subsequent transformations.

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates) to introduce new functional groups at the α-position. This is a cornerstone of its utility in building more complex molecules.

-

Reformatsky Reaction: As an α-bromoester, it can participate in the Reformatsky reaction. Treatment with zinc dust generates an organozinc intermediate (a Reformatsky enolate) which can then react with aldehydes or ketones to form β-hydroxy esters.

-

Precursor to α-Amino Acids: Through substitution with an azide followed by reduction, it can be a precursor for the synthesis of non-proteinogenic α-amino acids, which are important components in peptide and pharmaceutical chemistry.

General Reaction Pathway Diagram

Caption: Key synthetic applications of this compound.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. It is classified as a substance that can cause skin and serious eye irritation or damage.[7][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[15]

-

First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7] If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do not induce vomiting; seek medical attention.[7][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a strategically important reagent for synthetic chemists. Its molecular weight is 223.11 g/mol and its chemical formula is C₈H₁₅BrO₂.[3][4] The compound's structure provides a stable, sterically hindered protecting group for a carboxylic acid while offering a reactive electrophilic center for carbon-carbon and carbon-heteroatom bond formation. Modern synthetic methods utilizing solid acid catalysts offer a safe and efficient route to its production. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to effectively leverage this versatile building block in the creation of complex and high-value molecules.

References

-

PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). tert-Butyl 2-bromobutyrate, min 98%, 25 grams. Retrieved from [Link]

-

LookChem. (n.d.). tert-Butyl 2-bromoisobutyrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2,4-dibromobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of tert-Butyl bromide (2-bromo-2-methylpropane). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). tert-Butyl bromide. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.

-

NIST. (n.d.). Butyl 2-bromobutanoate. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

-

Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2008). The tert-butyl group in chemistry and biology. Retrieved from [Link]

-

MassBank. (2008). TERT-BUTYL ACETATE; EI-B; MS. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (R)-2-bromobutanoate | C8H15BrO2 | CID 7019254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. tert-Butyl 2-bromoisobutyrate|lookchem [lookchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. guidechem.com [guidechem.com]

- 9. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents [patents.google.com]

- 10. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]

- 11. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. massbank.eu [massbank.eu]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2-bromobutanoate

Section 1: Introduction and Scope